3'-[(2-chlorobenzyl)thio]-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Overview
Description
3'-[(2-chlorobenzyl)thio]-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a useful research compound. Its molecular formula is C24H15ClFN5O2S and its molecular weight is 491.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.0619018 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation
- The compound has been involved in studies exploring the synthesis of complex ring structures, such as the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines. This process involves refluxing in hydrochloric acid/acetic acid, leading to ring transformation and production of various spiro compounds (Kurasawa et al., 1988).
Synthesis and Spectral Studies
- The compound has been part of studies focusing on the synthesis of new fluorine-containing indole derivatives. These studies involve condensation behaviors leading to the production of various derivatives, characterized by their analytical and spectral (IR, 1H NMR & 19F NMR) data (Joshi et al., 1990).
Anticancer Activity
- Research has explored the synthesis of derivatives of this compound and their evaluation for anticancer properties. For example, some derivatives showed significant growth inhibitions against cancer cell lines, such as non-small cell lung cancer and renal cancer (Ermut et al., 2014).
Antimicrobial Activity
- Some derivatives synthesized from this compound have been screened for their antimicrobial activity. The studies included the preparation of novel tetracyclic ring systems and their characterization, followed by assessment against various microorganisms (Ali et al., 2016).
Herbicidal Properties
- There has been research into the synthesis of fluorinated derivatives and their evaluation as herbicidal agents. This involved the creation of novel compounds with rich fluorine content and testing for post-emergent herbicidal activity against various weed species (Bawazir & Abdel-Rahman, 2020).
Anticonvulsant Activity
- The compound has been used in synthesizing indole derivatives for potential anticonvulsant applications. Studies have reported significant activity in maximal electroshock tests and pentylenetetrazole screens, indicating potential efficacy in seizure control (Ahuja & Siddiqui, 2014).
Synthesis and Biological Activities
- Research has been conducted on the synthesis of novel spiro heterocycles containing this compound and assessing their biological activities, including cytostatic activities on cancer cell lines (Yong et al., 2007).
Green Chemical Synthesis
- The compound has been part of studies focusing on green chemical synthesis, involving aqueous media and microwave irradiation. This approach is aimed at environmentally friendly and efficient synthesis of various derivatives, with some showing promising biological activities (Sachdeva et al., 2012).
Properties
IUPAC Name |
3'-[(2-chlorophenyl)methylsulfanyl]-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN5O2S/c25-17-7-3-1-5-13(17)12-34-23-28-21-20(30-31-23)15-6-2-4-8-18(15)29-24(33-21)16-11-14(26)9-10-19(16)27-22(24)32/h1-11,29H,12H2,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWARKQAKPIPKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)F)NC5=O)N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.